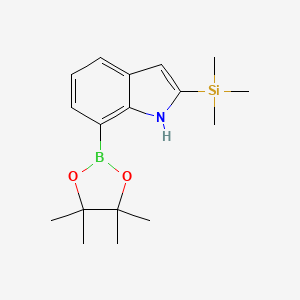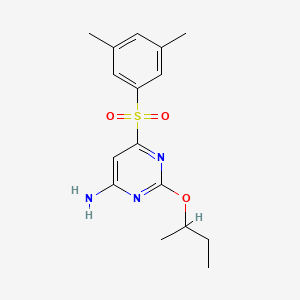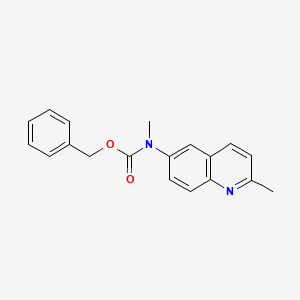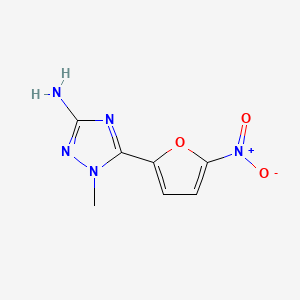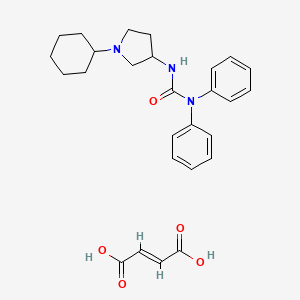
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a pyrrolidinyl group, and a diphenyl urea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate typically involves multiple steps, starting with the preparation of the intermediate compounds. The cyclohexyl and pyrrolidinyl groups are introduced through specific reactions, followed by the formation of the diphenyl urea moiety. The final step involves the reaction with fumaric acid to form the fumarate salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and equipment. Continuous flow reactors and automated systems are employed to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .
化学反応の分析
Types of Reactions
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
科学的研究の応用
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate include:
- (1-Cyclohexyl-3-pyrrolidinyl)methanol
- N-(1-Cyclohexyl-3-pyrrolidinyl)-N-methyl-1-naphthamide
- N-(1-Cyclohexyl-3-pyrrolidinyl)-N′-isopropylurea
Uniqueness
Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
特性
CAS番号 |
20070-52-4 |
|---|---|
分子式 |
C27H33N3O5 |
分子量 |
479.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-(1-cyclohexylpyrrolidin-3-yl)-1,1-diphenylurea |
InChI |
InChI=1S/C23H29N3O.C4H4O4/c27-23(24-19-16-17-25(18-19)20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22;5-3(6)1-2-4(7)8/h2-3,6-9,12-15,19-20H,1,4-5,10-11,16-18H2,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
YXWXWVNAKPDSDJ-WLHGVMLRSA-N |
異性体SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)
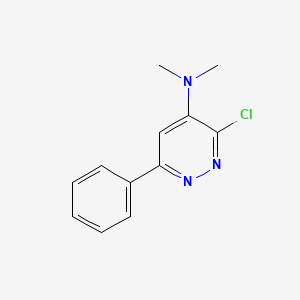
![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
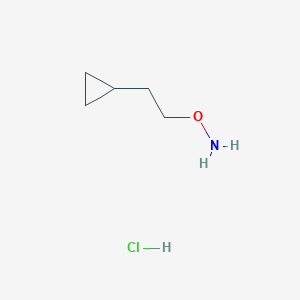
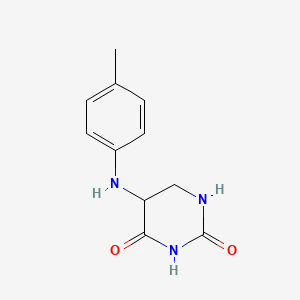
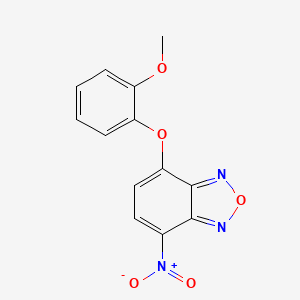

![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
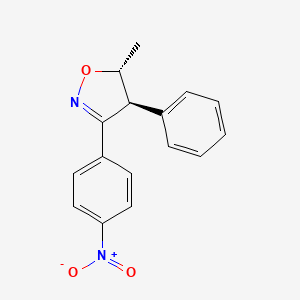
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
